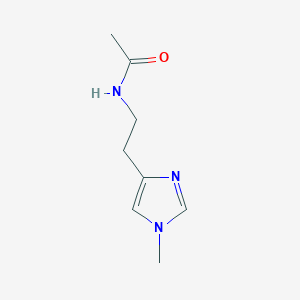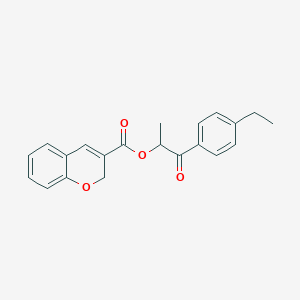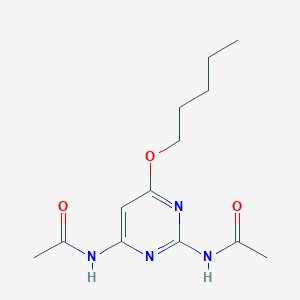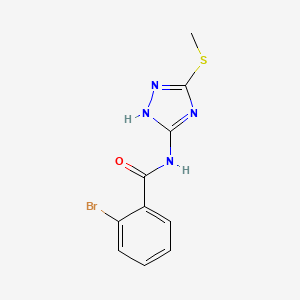
Ethyl 16-bromohexadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 16-bromohexadecanoate is an organic compound with the molecular formula C18H35BrO2. It is an ester derivative of 16-bromohexadecanoic acid, where the carboxylic acid group is esterified with ethanol. This compound is of interest in various fields of chemistry and industry due to its unique properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 16-bromohexadecanoate can be synthesized through the esterification of 16-bromohexadecanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically involves refluxing the acid and ethanol mixture to drive the reaction to completion. The product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 16-bromohexadecanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The ester can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Major Products Formed
Nucleophilic Substitution: Products include 16-hydroxyhexadecanoate, 16-aminohexadecanoate, or 16-thiohexadecanoate.
Reduction: The major product is 16-bromohexadecanol.
Oxidation: The major product is 16-bromohexadecanoic acid.
Wissenschaftliche Forschungsanwendungen
Ethyl 16-bromohexadecanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Utilized in the study of lipid metabolism and as a precursor for the synthesis of bioactive lipids.
Medicine: Investigated for its potential use in drug delivery systems and as a prodrug for therapeutic agents.
Industry: Employed in the production of surfactants, lubricants, and plasticizers.
Wirkmechanismus
The mechanism of action of ethyl 16-bromohexadecanoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release 16-bromohexadecanoic acid, which can then participate in metabolic pathways. The bromine atom in the molecule can also facilitate its incorporation into biological systems, affecting enzyme activity and cellular processes.
Vergleich Mit ähnlichen Verbindungen
Ethyl 16-bromohexadecanoate can be compared with similar compounds such as:
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group. It has slightly different reactivity and physical properties.
16-Bromohexadecanoic acid: The parent acid of this compound, which lacks the ester group and has different solubility and reactivity.
Ethyl 16-chlorohexadecanoate: Similar ester structure but with a chlorine atom instead of bromine, leading to different chemical reactivity and biological activity.
This compound stands out due to its unique combination of a long aliphatic chain and a bromine atom, which imparts distinct chemical and physical properties useful in various applications.
Eigenschaften
CAS-Nummer |
109557-87-1 |
|---|---|
Molekularformel |
C18H35BrO2 |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
ethyl 16-bromohexadecanoate |
InChI |
InChI=1S/C18H35BrO2/c1-2-21-18(20)16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19/h2-17H2,1H3 |
InChI-Schlüssel |
ALECVYUGESQIQC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CCCCCCCCCCCCCCCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)-3-methylbutan-1-amine](/img/structure/B12933439.png)
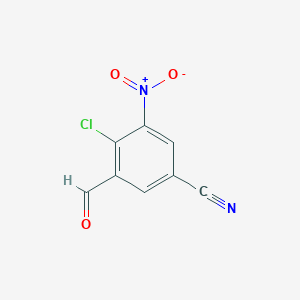
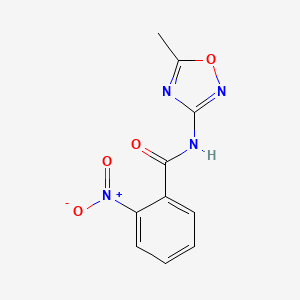
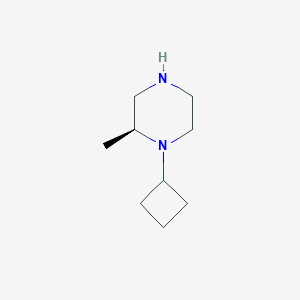
![2-Hydrazinyl-5-(morpholinosulfonyl)benzo[d]oxazole](/img/structure/B12933471.png)
![5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12933476.png)
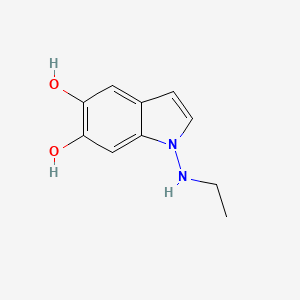
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)

